Methyl 2-methyl-3-sulfanylbutanoate
Overview
Description
Methyl 2-methyl-3-sulfanylbutanoate is an organic compound with the molecular formula C6H12O2S. It is a methyl ester derivative of 2-methyl-3-sulfanylbutanoic acid. This compound is characterized by the presence of a sulfanyl group (-SH) attached to the third carbon of the butanoate chain, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-sulfanylbutanoate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 2-methyl-3-sulfanylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify product separation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Methyl 2-methyl-3-sulfanylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s sulfanyl group can be utilized in the study of thiol-based biochemical processes and enzyme mechanisms.
Medicine: Research into potential therapeutic applications, such as the development of drugs targeting sulfanyl-containing biomolecules.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-sulfanylbutanoate depends on its chemical reactivity, particularly the sulfanyl group. This group can form covalent bonds with various biological targets, such as enzymes and proteins, through thiol-disulfide exchange reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-2-sulfanylbutanoate
- Ethyl 2-methyl-3-sulfanylbutanoate
- Propyl 2-methyl-3-sulfanylbutanoate
Uniqueness
Methyl 2-methyl-3-sulfanylbutanoate is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules. The position of the sulfanyl group and the methyl ester moiety confer distinct chemical properties compared to its analogs, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
methyl 2-methyl-3-sulfanylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4(5(2)9)6(7)8-3/h4-5,9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYZIVHUXNAJAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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